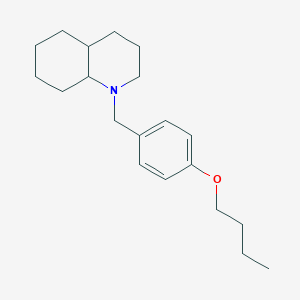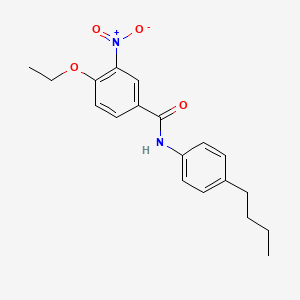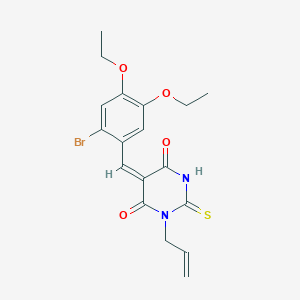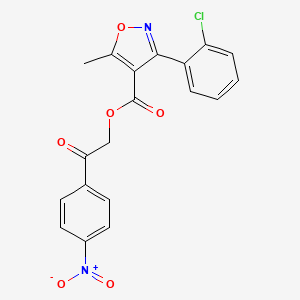![molecular formula C18H15BrN2O3 B5216761 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)
3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyanoacrylamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide is not fully understood. However, it is believed to interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
Studies have shown that 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide can have a range of biochemical and physiological effects. For example, it has been shown to induce the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and trypsin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide in laboratory experiments is its ability to act as a fluorescent probe. This allows researchers to track the behavior of proteins and other biomolecules in real-time. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide. One area of interest is the development of new fluorescent probes based on this compound, which could have a range of applications in biological imaging and diagnostics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of 3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide involves the reaction of 4-bromophenol with 2-(2-bromoethoxy)ethyl bromide to form 4-(2-bromoethoxy)phenol. This compound is then reacted with 4-(2-cyanoacrylamido)phenol to produce the final product.
Applications De Recherche Scientifique
3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of protein aggregation. It has also been used as a tool for studying the behavior of lipid membranes and for investigating the mechanism of action of various enzymes.
Propriétés
IUPAC Name |
(E)-3-[4-[2-(4-bromophenoxy)ethoxy]phenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-15-3-7-17(8-4-15)24-10-9-23-16-5-1-13(2-6-16)11-14(12-20)18(21)22/h1-8,11H,9-10H2,(H2,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKBUKNRJCVJI-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[2-(4-bromophenoxy)ethoxy]phenyl]-2-cyanoprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
![2-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5216699.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)




![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)